2-Methyloxolane-3-carbohydrazide hydrochloride
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Overview
Description
2-Methyloxolane-3-carbohydrazide hydrochloride is an organic compound with the molecular formula C₆H₁₃ClN₂O₂ It is a derivative of oxolane, featuring a carbohydrazide group at the third position and a methyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyloxolane-3-carbohydrazide hydrochloride typically involves the following steps:
Formation of 2-Methyloxolane: This can be achieved through the cyclization of 1,4-butanediol in the presence of an acid catalyst.
Introduction of the Carbohydrazide Group: The oxolane ring is then reacted with hydrazine hydrate under reflux conditions to introduce the carbohydrazide group at the third position.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to handle the cyclization and hydrazine reactions.
Purification: Employing techniques such as crystallization and filtration to obtain the pure compound.
Quality Control: Ensuring the product meets the required purity standards through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
2-Methyloxolane-3-carbohydrazide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The carbohydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Alkyl halides or acyl chlorides.
Major Products
Oxidation: Produces oxo derivatives.
Reduction: Yields various hydrazine derivatives.
Substitution: Forms substituted carbohydrazides.
Scientific Research Applications
2-Methyloxolane-3-carbohydrazide hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of 2-Methyloxolane-3-carbohydrazide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The carbohydrazide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. This can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Methyloxolane: A simpler analog without the carbohydrazide group.
3-Carbohydrazide Oxolane: Lacks the methyl group at the second position.
2-Methyloxolane-3-carboxylic Acid: Contains a carboxylic acid group instead of a carbohydrazide.
Uniqueness
2-Methyloxolane-3-carbohydrazide hydrochloride is unique due to the presence of both a methyl group and a carbohydrazide group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in synthesis and research.
Properties
IUPAC Name |
2-methyloxolane-3-carbohydrazide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c1-4-5(2-3-10-4)6(9)8-7;/h4-5H,2-3,7H2,1H3,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDGFKGUVSDQGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)C(=O)NN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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